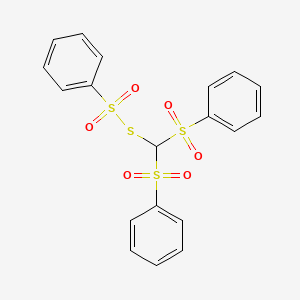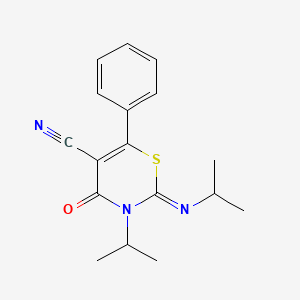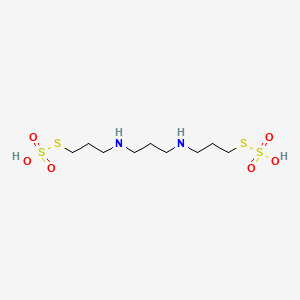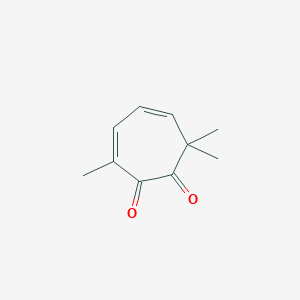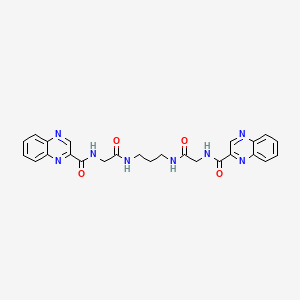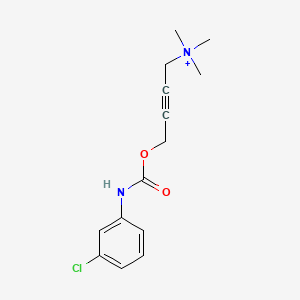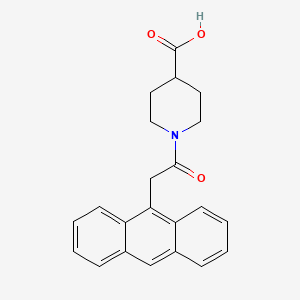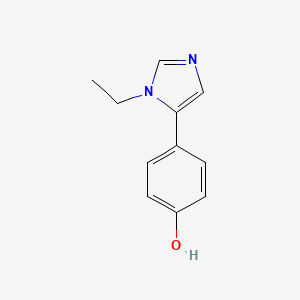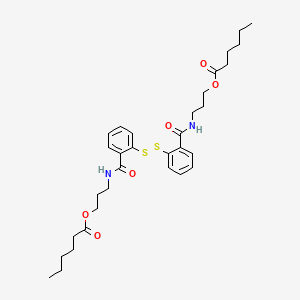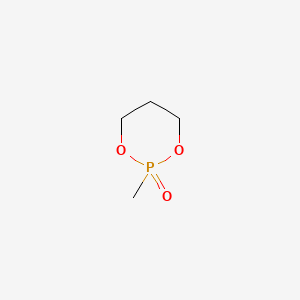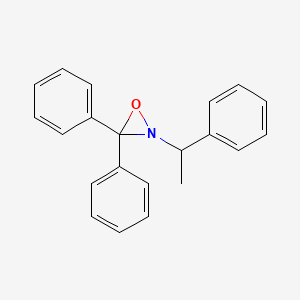
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups and a phenylethyl group attached to the oxaziridine ring. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine and an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxaziridine ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridinium ions, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxaziridines.
Applications De Recherche Scientifique
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through its reactive oxaziridine ring. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-1,2-oxaziridine: Lacks the phenylethyl group, making it less sterically hindered.
2-Phenyl-1,2-oxaziridine: Contains only one phenyl group, resulting in different reactivity and properties.
3,3-Diphenyl-2-methyl-1,2-oxaziridine: The methyl group provides different steric and electronic effects compared to the phenylethyl group.
Uniqueness
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is unique due to the presence of both phenyl and phenylethyl groups, which influence its reactivity and stability. This combination of substituents makes it a valuable compound for studying various chemical and biological processes.
Propriétés
Numéro CAS |
64954-02-5 |
|---|---|
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3,3-diphenyl-2-(1-phenylethyl)oxaziridine |
InChI |
InChI=1S/C21H19NO/c1-17(18-11-5-2-6-12-18)22-21(23-22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Clé InChI |
OZSZMZQRLSYNMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


